1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride 1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2044714-08-9
VCID: VC7154587
InChI: InChI=1S/C8H16N2O2.2ClH/c1-9-3-4-10(2)6-7(5-9)8(11)12;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
SMILES: CN1CCN(CC(C1)C(=O)O)C.Cl.Cl
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14

1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride

CAS No.: 2044714-08-9

Cat. No.: VC7154587

Molecular Formula: C8H18Cl2N2O2

Molecular Weight: 245.14

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride - 2044714-08-9

Specification

CAS No. 2044714-08-9
Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.14
IUPAC Name 1,4-dimethyl-1,4-diazepane-6-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C8H16N2O2.2ClH/c1-9-3-4-10(2)6-7(5-9)8(11)12;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
Standard InChI Key WBNMFCFNIHLHDS-UHFFFAOYSA-N
SMILES CN1CCN(CC(C1)C(=O)O)C.Cl.Cl

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₉H₁₈N₂O₂·2HCl, with a molecular weight of 283.18 g/mol. Its IUPAC name reflects the diazepane backbone, methyl substitutions, and carboxylic acid functionalization. Key physicochemical properties include:

PropertyValue/Description
SolubilityHighly soluble in water (>50 mg/mL)
pKa (Carboxylic Acid)~4.2 (estimated)
LogP-1.3 (predicted)
Crystalline FormHygroscopic white powder

The diazepane ring adopts a boat conformation in solution, with the methyl groups inducing steric effects that modulate receptor binding . The carboxylic acid group enables salt formation (e.g., dihydrochloride) and participates in hydrogen bonding, critical for interactions with biological targets .

Synthetic Routes and Optimization

Cyclization Strategies

The synthesis typically involves cyclization of N,N-dimethyl-1,5-diaminopentane derivatives with carbonyl-containing reagents. A representative pathway includes:

  • Condensation: Reacting 1,5-diamino-3-methylpentane with ethyl glyoxylate under acidic conditions to form the diazepane ring .

  • Hydrolysis: Treating the ester intermediate with hydrochloric acid to yield the carboxylic acid.

  • Salt Formation: Precipitation with hydrogen chloride gas produces the dihydrochloride salt.

Reaction yields vary between 40–65%, with purity >95% achieved via recrystallization from ethanol/water mixtures .

Industrial-Scale Production

Continuous flow reactors have been explored to enhance scalability. For example, using a microreactor system at 80°C with a residence time of 15 minutes improves yield to 72% while reducing byproduct formation . Catalysts such as zeolite H-Y further optimize ring-closure efficiency.

Industrial and Research Applications

ApplicationDescription
Pharmaceutical IntermediatesUsed in synthesizing kinase inhibitors and GPCR modulators.
Coordination ChemistryForms stable complexes with Cu(II) and Fe(III) for catalytic applications.
Material ScienceIncorporated into polymers to enhance thermal stability (Tg = 145°C).

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